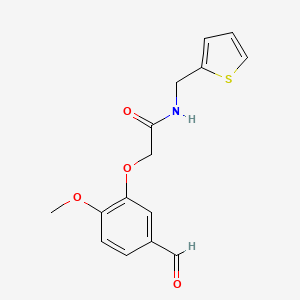
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as FMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. FMA is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. However, FMA has unique properties that make it an attractive candidate for scientific research.
Wirkmechanismus
The exact mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide also appears to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to have antioxidant properties and to modulate the immune system. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide's effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide and its potential applications in various research areas.
Synthesemethoden
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrophenol with thiophen-2-ylmethanamine, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 160-162°C.
Wissenschaftliche Forschungsanwendungen
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research and neuroscience. In cancer research, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-5-4-11(9-17)7-14(13)20-10-15(18)16-8-12-3-2-6-21-12/h2-7,9H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJSCMQNOHYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

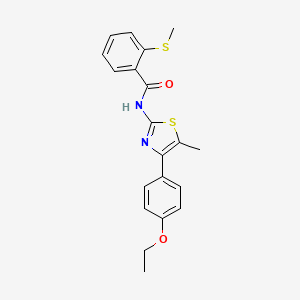
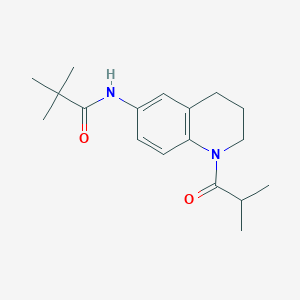
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)
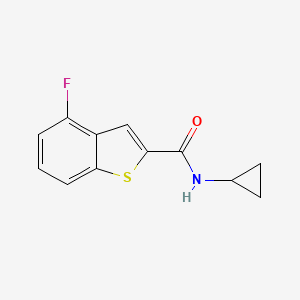
![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)
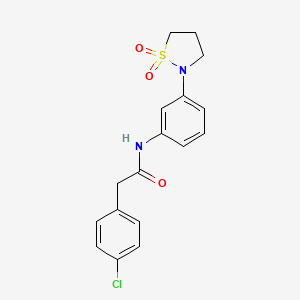
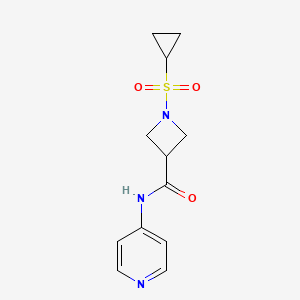
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)
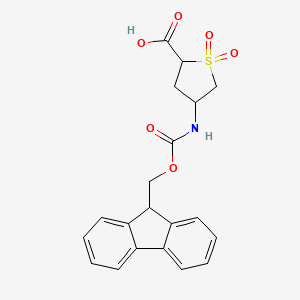
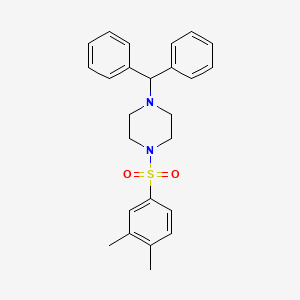
![ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2958328.png)
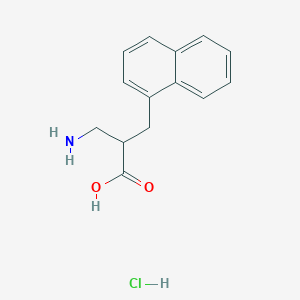
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)